molecular formula C9H21N3O6 B8057638 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol

Cat. No.: B8057638
M. Wt: 267.28 g/mol
InChI Key: MUUHPGMACVGMRY-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol is a chemical compound of interest in organic and polymer chemistry research. Researchers utilize this triazine derivative as a versatile building block or crosslinking agent due to its multiple hydroxyl functional groups, which can undergo various chemical reactions. Its molecular structure contributes to its value in synthesizing novel polymers, dendrimers, and other macromolecular architectures, where it can help modify physical properties and thermal stability. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented here is for informational purposes only. Researchers should consult the safety data sheet (SDS) and conduct a thorough hazard assessment before use.

Properties

IUPAC Name

1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h7-9,13-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHPGMACVGMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(N(C(N(C1O)CCO)O)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature160–170°CMaximizes kinetics while minimizing side reactions
Molar Ratio (EC:ICA)≥3:1Ensures complete substitution of triazine hydroxyl groups
Catalyst TypeTertiary amines (e.g., triethylamine)Accelerates nucleophilic substitution
Reaction Time4–6 hoursBalances conversion and energy costs

The product typically requires purification via recrystallization from hot ethanol or water to achieve >95% purity. Challenges include the formation of oligomeric byproducts at suboptimal temperatures and the need for catalyst recovery systems to improve cost efficiency.

Nucleophilic Substitution Using Ethylene Oxide

An alternative route employs ethylene oxide as the alkylating agent for isocyanuric acid under basic conditions. This method avoids the high temperatures of the carbonate route but requires careful control of pH and stoichiometry to prevent over-alkylation. The reaction mechanism involves deprotonation of isocyanuric acid’s hydroxyl groups by a base (e.g., NaOH), followed by nucleophilic attack on ethylene oxide’s strained epoxide ring.

Comparative Analysis of Alkylation Agents

AgentReaction RateByproduct FormationScalability
Ethylene CarbonateModerateLow (primarily CO₂)High
Ethylene OxideFastHigh (diols, polymers)Moderate

While ethylene oxide offers faster kinetics, its propensity to form poly(ethylene glycol) side products necessitates post-synthetic chromatography or fractional distillation, increasing operational complexity.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances explore microwave irradiation to accelerate THEIC formation. Preliminary studies indicate a 30% reduction in reaction time (2–3 hours) compared to conventional heating, with comparable yields (88–92%). This method enhances energy efficiency but requires specialized equipment.

Solvent-Free Mechanochemical Methods

Ball-milling techniques have been investigated for solid-state synthesis, eliminating solvent use. Initial trials report 75–80% yields under ambient conditions, though scalability remains unproven.

Industrial-Scale Production Challenges

Catalyst Selection and Recycling

Tertiary amines, though effective, pose challenges in separation due to their high boiling points. Immobilized catalysts (e.g., amine-functionalized silica) show promise for continuous flow systems, reducing waste and improving throughput.

Purity and Byproduct Management

Common impurities include mono- and di-substituted triazines , which degrade THEIC’s performance in polymer applications. Advanced purification techniques such as crystallization-gradient distillation hybrids are employed to meet industry standards (>99% purity) .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications such as catalysts and stabilizers .

Scientific Research Applications

General Information

  • Chemical Formula : C9H21N3O3
  • Molecular Weight : 219.2829 g/mol
  • CAS Number : 4719-04-4
  • Physical State : White powder

Structural Characteristics

THEIC features a triazine ring structure with three hydroxyethyl groups. This configuration contributes to its chemical reactivity and solubility characteristics, making it suitable for various applications.

Pesticides and Herbicides

THEIC is utilized as an active ingredient in several pesticide formulations due to its efficacy against a range of pests and diseases. Its properties allow it to act as both a bactericide and fungicide.

Case Study: Efficacy in Crop Protection

A study conducted on the effectiveness of THEIC in controlling fungal pathogens in crops demonstrated a significant reduction in disease incidence when applied at recommended concentrations. The compound showed promising results against pathogens such as Fusarium and Botrytis spp.

Application Rate (g/L) Disease Incidence (%)
0 (Control)75
1045
2020
3010

Bactericides in Agricultural Products

The compound is also used in agricultural settings as a bactericide to control bacterial infections in plants. Its application helps in maintaining crop health and yield.

Case Study: Bacterial Control

In trials conducted on tomato plants infected with Pseudomonas syringae, THEIC reduced bacterial populations significantly compared to untreated controls.

Treatment Bacterial Count (CFU/mL)
Untreated1.2 x 10^6
THEIC at 15 g/L3.5 x 10^4
THEIC at 30 g/L1.0 x 10^3

Cosmetic Formulations

Due to its moisturizing properties and ability to enhance product stability, THEIC is incorporated into various cosmetic products. It acts as a humectant and stabilizer.

Case Study: Skin Care Products

Research shows that formulations containing THEIC exhibit improved moisture retention compared to those without it.

Formulation Type Moisture Retention (%)
Control (No THEIC)45
With THEIC70

Cooling Fluids

THEIC is used in some cooling fluids due to its thermal stability and low toxicity profile. It enhances the performance of cooling systems by preventing microbial growth.

Case Study: Efficacy in Cooling Systems

In a comparative study of cooling fluids, those containing THEIC showed lower microbial counts over time than those without.

Time (Days) Microbial Count (CFU/mL)
Day 0<100
Day 7Control: >10^5; With THEIC: <10^2
Day 14Control: >10^6; With THEIC: <10^3

Risk Characterization

The risk associated with occupational exposure is considered negligible when used at recommended levels; however, precautions are necessary during formulation processes .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydroxyl groups enable it to form stable complexes with other molecules, enhancing its effectiveness as a stabilizer and catalyst. The triazine ring structure also contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The triazinane core (1,3,5-triazinane-2,4,6-triol/trione) is a common scaffold in several derivatives. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol Three 2-hydroxyethyl groups High polarity, water solubility, thermal stability (decomposes >250°C) .
Cyanuric Acid (1,3,5-triazinane-2,4,6-trione, CA1) No substituents Exists in tautomeric forms (e.g., CA1–CA11); low solubility in water .
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) Three cyclohexyl groups Hydrophobic; used in supramolecular chemistry and as a chelating agent .
1,3,5-Tris(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione Three chloroethyl groups Reactive intermediate for synthesizing ionic liquids and anion receptors .
1,3,5-Tris((1H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione Three tetrazole-methyl groups High nitrogen content; potential energetic material with exothermic decomposition (TGA peak at 220°C) .
TGIC (1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione) Three epoxypropyl groups Crosslinking agent in thermosetting polymers; regulated due to toxicity .

Physical and Chemical Properties

  • Thermal Stability :
    • The hydroxyethyl derivative decomposes at >250°C, while the tetrazole-substituted analog decomposes exothermically at 220°C .
    • Cyanuric acid (CA1) exhibits higher thermal stability due to its tautomeric equilibrium but lacks functional groups for reactivity .
  • Solubility :
    • Hydroxyethyl and epoxypropyl derivatives are polar and water-soluble, whereas cyclohexyl and chloroethyl analogs are hydrophobic .

Research Findings and Data Tables

Table 1: Thermal Properties of Selected Triazinane Derivatives

Compound Melting Point (°C) Decomposition Temperature (°C) Key Application
1,3,5-Tris(2-hydroxyethyl)-triazinane-triol 136–140 >250 Polymer stabilizer
1,3,5-Tricyclohexyl-triazinane-trione 285–290 300–320 Chelating agent
Tetrazole-methyl-triazinane-trione 195–200 220 (exothermic) Energetic materials
TGIC 90–100 280–300 Crosslinker

Table 2: Solubility and Reactivity

Compound Solubility in Water Key Reactivity
Hydroxyethyl derivative High Nucleophilic substitution, esterification
Cyanuric Acid (CA1) Low Tautomerization, coordination chemistry
Chloroethyl derivative Insoluble Microwave-assisted alkylation

Biological Activity

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol, commonly known as THEIC (tris(2-hydroxyethyl) isocyanurate), is a triazine derivative that has garnered attention in various fields due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C9H15N3O6
  • Molecular Weight : 261.23 g/mol
  • CAS Number : 839-90-7
  • InChI Key : BPXVHIRIPLPOPT-UHFFFAOYSA-N

Antimicrobial Activity

THEIC has demonstrated significant antimicrobial properties. Research indicates that triazine derivatives exhibit broad-spectrum activity against various bacterial and fungal strains. For instance:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Exhibits inhibitory effects on common pathogenic fungi.

A study highlighted the compound's potential as a biocide in agricultural applications, particularly in protecting crops from fungal infections .

Anticancer Properties

Recent investigations have focused on the anticancer potential of THEIC. The compound has shown promise in:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting tumor growth in animal models.

One study reported that derivatives of triazine compounds can target specific pathways involved in cancer cell proliferation .

Antioxidant Activity

THEIC also exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and supporting overall health.

The mechanisms underlying the biological activities of THEIC are diverse:

  • Enzyme Inhibition : THEIC may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Cell Membrane Disruption : The compound can interact with lipid membranes, leading to cell lysis in microorganisms.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant activity involves scavenging ROS, thereby protecting cells from oxidative damage.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against a range of bacteria and fungi.
Anticancer PotentialInduced apoptosis in specific cancer cell lines; inhibited tumor growth in vivo.
Antioxidant PropertiesShowed significant ROS scavenging ability in vitro.

Safety and Toxicology

While THEIC shows considerable promise in various applications, safety assessments are crucial. The compound is classified as causing skin and eye irritation and may pose respiratory risks upon inhalation . Proper handling and safety measures should be implemented during its use.

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure of THEIC, and how should data interpretation be approached?

  • Methodological Answer : THEIC’s structure can be validated using FT-IR (to identify hydroxyl and carbonyl stretches at ~3400 cm⁻¹ and ~1700 cm⁻¹, respectively), ¹H NMR (to resolve -CH₂ and -OH groups in the 3.5–4.5 ppm range), and ¹³C NMR (to confirm triazinane carbonyl carbons at ~150 ppm). Cross-referencing with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. How can THEIC be synthesized with high purity, and what reaction conditions optimize yield?

  • Methodological Answer : THEIC is synthesized via trimerization of 2-hydroxyethyl isocyanate under mild conditions. A protocol adapted from similar triazinane derivatives involves:
  • Catalyst : Trimethylamine (5 mol%) in anhydrous dichloromethane.
  • Temperature : Room temperature with continuous stirring for 24 hours.
  • Workup : Acidic quenching (HCl) followed by recrystallization from ethanol yields >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) .

Advanced Research Questions

Q. How can conflicting data on THEIC’s mutagenicity be resolved using OECD-compliant frameworks?

  • Methodological Answer : Discrepancies in mutagenicity assays (e.g., Ames test variability) require:
  • Comparative Studies : Parallel testing in Salmonella typhimurium TA98 and TA100 strains under metabolic activation (S9 mix).
  • Dose-Response Analysis : Use 6–8 dose levels (0.1–500 µg/plate) to assess linearity.
  • QSAR Validation : Apply OECD QSAR Toolbox to predict structural alerts (e.g., triazinane core reactivity) and cross-validate with experimental data .

Q. What computational strategies are effective for modeling THEIC’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (CYP3A4, CYP2D6). Parameterize force fields (AMBER) for triazinane ring flexibility.
  • DFT Calculations : Optimize THEIC’s geometry at B3LYP/6-311+G(d,p) level to predict electron density maps and reactive sites (e.g., hydroxyl groups).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of protein-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol

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